N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]butanamide
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Overview
Description
N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring fused with an ethyl group and a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with ethyl halides in the presence of a base such as potassium carbonate to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with butanoyl chloride in the presence of a base like triethylamine to form the butanamide moiety.
Industrial Production Methods
In industrial settings, the production of N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets in biological systems. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE: A similar compound with a methyl group instead of an ethyl group.
N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPIONAMIDE: A similar compound with a propionamide moiety instead of butanamide.
Uniqueness
N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BUTANAMIDE is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C14H19N3O/c1-3-7-14(18)15-10-13-16-11-8-5-6-9-12(11)17(13)4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,18) |
InChI Key |
WJRHKFLPGVKTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC |
Origin of Product |
United States |
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